4-(2-Cyano-acetylamino)-benzoic acid
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Overview
Description
4-(2-Cyano-acetylamino)-benzoic acid is an organic compound that contains both a cyano group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-acetylamino)-benzoic acid typically involves the reaction of cyanoacetic acid with substituted benzoic acids. One common method involves the treatment of cyanoacetic acid with chloroacetyl chloride, followed by the reaction with substituted benzoic acids under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyano-acetylamino)-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amides, amines, and various substituted benzoic acid derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
4-(2-Cyano-acetylamino)-benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Cyano-acetylamino)-benzoic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include cyanoacetamide derivatives and other substituted benzoic acids. Examples include:
- 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester
Uniqueness
4-(2-Cyano-acetylamino)-benzoic acid is unique due to its combination of a cyano group and a carboxylic acid group, which provides it with versatile reactivity and a wide range of potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(2-cyanoacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEVVYBTPHMLAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357656 |
Source
|
Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-87-6 |
Source
|
Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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